molecular formula C13H20N4O4 B1395627 1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1269504-36-0

1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1395627
M. Wt: 296.32 g/mol
InChI Key: MEIXGBZODIXQNM-VIFPVBQESA-N
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Description

“1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the linear formula C13H20O4N4 . It is a solid substance . This compound is not naturally occurring but is synthesized for various applications .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, such as the compound , has been a subject of interest for many researchers . Various synthetic routes have been used over the past two decades, involving different metal catalysts, organocatalysts, and even metal-free syntheses .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,3-triazole ring attached to a carboxylic acid group and a pyrrolidine ring . The 1,2,3-triazole ring is a five-membered heterocycle made up of three nitrogens and two carbons . All five atoms are sp2-hybridized .


Chemical Reactions Analysis

The 1,2,3-triazole ring in the compound is known for its excellent properties and green synthetic routes . It has been used in various fields due to its reactivity and stability .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its melting point, boiling point, and other physical and chemical properties are not specified in the available resources .

Future Directions

The 1,2,3-triazole ring, a key component of this compound, is a subject of ongoing research due to its excellent properties and potential applications . Future research may focus on developing more efficient and sustainable synthetic routes for 1,2,3-triazole derivatives .

properties

IUPAC Name

1-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)17-6-4-5-9(17)7-16-8-10(11(18)19)14-15-16/h8-9H,4-7H2,1-3H3,(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIXGBZODIXQNM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

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